molecular formula C11H25NO2 B104116 N,N-Dimethylformamide di-tert-butyl acetal CAS No. 36805-97-7

N,N-Dimethylformamide di-tert-butyl acetal

Cat. No.: B104116
CAS No.: 36805-97-7
M. Wt: 203.32 g/mol
InChI Key: DBNQIOANXZVWIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethylformamide di-tert-butyl acetal is an organic compound with the molecular formula C11H25NO2. It is a colorless to almost colorless liquid that is commonly used as a reagent in organic synthesis. This compound is known for its role in the protection of carboxylic acid moieties and its use in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethylformamide di-tert-butyl acetal is typically synthesized by reacting N,N-dimethylformamide with tert-butyl alcohol. The reaction is carried out under reflux conditions with the presence of a catalyst, such as 2,4,6-tri-tert-butylphenol . The reaction mixture is heated, and the product is distilled under reduced pressure to obtain the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation units to ensure the efficient production of the compound. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylformamide di-tert-butyl acetal undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl groups are replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to form N,N-dimethylformamide and tert-butyl alcohol.

    Protection Reactions: It is commonly used to protect carboxylic acid groups in organic synthesis.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Acidic or Basic Conditions: Hydrolysis reactions are typically carried out under acidic or basic conditions to facilitate the breakdown of the acetal group.

Major Products Formed

    N,N-Dimethylformamide: Formed during hydrolysis reactions.

    tert-Butyl Alcohol: Also formed during hydrolysis reactions.

Scientific Research Applications

N,N-Dimethylformamide di-tert-butyl acetal has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylformamide dimethyl acetal
  • N,N-Dimethylformamide diethyl acetal
  • N,N-Dimethylformamide diisopropyl acetal

Uniqueness

N,N-Dimethylformamide di-tert-butyl acetal is unique due to its ability to form stable acetal groups with tert-butyl alcohol, providing effective protection for carboxylic acid moieties. This stability and the ease of removal under mild conditions make it a valuable reagent in organic synthesis compared to other acetals .

Properties

IUPAC Name

N,N-dimethyl-1,1-bis[(2-methylpropan-2-yl)oxy]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25NO2/c1-10(2,3)13-9(12(7)8)14-11(4,5)6/h9H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNQIOANXZVWIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(N(C)C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10190284
Record name 1,1-Bis(1,1-dimethylethoxy)-N,N,N-trimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10190284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36805-97-7
Record name N,N-Dimethylformamide di-tert-butyl acetal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36805-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Bis(1,1-dimethylethoxy)-N,N,N-trimethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036805977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Bis(1,1-dimethylethoxy)-N,N,N-trimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10190284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-bis(1,1-dimethylethoxy)-N,N,N-trimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.368
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N-Dimethylformamide di-tert-butyl acetal
Reactant of Route 2
N,N-Dimethylformamide di-tert-butyl acetal
Reactant of Route 3
Reactant of Route 3
N,N-Dimethylformamide di-tert-butyl acetal
Reactant of Route 4
N,N-Dimethylformamide di-tert-butyl acetal
Reactant of Route 5
N,N-Dimethylformamide di-tert-butyl acetal
Reactant of Route 6
Reactant of Route 6
N,N-Dimethylformamide di-tert-butyl acetal
Customer
Q & A

Q1: What is the primary application of N,N-Dimethylformamide di-tert-butyl acetal in organic synthesis?

A: this compound serves as a useful reagent for introducing the tert-butyl ester group into a variety of compounds. This is particularly useful for protecting carboxylic acid functionalities in multi-step syntheses. [, ] For example, it's been successfully employed to prepare tert-butyl esters of pyrrole- and indolecarboxylic acids. []

Q2: Can you provide an example of how this compound is used in medicinal chemistry research?

A: In a study focusing on Peroxisome Proliferator-Activated Receptor-γ (PPARγ), researchers utilized this compound to protect the carboxylic acid group of the PPARγ agonist GW7845. [, , ] This protection step was crucial for enabling subsequent radiolabeling with Carbon-11 and facilitating in vivo biodistribution studies. [, , ]

Q3: Is there an alternative method to synthesize this compound?

A: While this compound is commercially available, a novel synthetic method was reported involving an acid-catalyzed transacetalization of the readily accessible N,N-Dimethylformamide dimethyl acetal. [] This method offers a potentially more cost-effective route for researchers. []

Q4: Beyond carboxylic acids, are there other functionalities that this compound can react with?

A: Research indicates that this compound can also be employed to alkylate alcohols. For instance, it was used in the synthesis of 3-O-tert-Butylmorphine by reacting it with 6-O-acetylmorphine, followed by the removal of the 3-(dimethylamino)-2-propenoate group. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.